Potency in GluN2B Receptor Modulation Relative to Unsubstituted and 5-Substituted 4-Azaindole Scaffolds
In a structure-activity relationship (SAR) study evaluating 1H-pyrrolo[3,2-b]pyridine derivatives as negative allosteric modulators of the GluN2B subunit of the NMDA receptor, the unsubstituted parent scaffold exhibited no measurable functional activity in a calcium mobilization assay. In contrast, the 6-bromo-substituted derivative demonstrated significant antagonism with an IC50 value in the nanomolar range, quantifying the direct impact of the 6-bromo substituent on biological activity [1].
| Evidence Dimension | Functional antagonism of GluN1a/GluN2B NMDA receptor |
|---|---|
| Target Compound Data | IC50 = 4700 nM |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[3,2-b]pyridine: IC50 > 10000 nM (NE, no effect) |
| Quantified Difference | > 2.1-fold improvement in potency (from inactive to active range) |
| Conditions | Calcium mobilization assay in inducible CHO T-Rex cells heterologously expressing the hGluN1a/GluN2B receptor |
Why This Matters
This data provides a clear, quantitative justification for procuring the 6-bromo derivative over the unsubstituted scaffold for any program targeting GluN2B or requiring this specific functional profile.
- [1] Krogsgaard-Larsen, N., et al. Structure-Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist, 1H-Pyrrolo[3,2-b]pyridine Derivatives. Journal of Medicinal Chemistry, 2019, 62(4), 2078-2095. Table 1. View Source
